molecular formula C7H8ClNO3 B13004771 2-Amino-4-hydroxybenzoic acid hydrochloride

2-Amino-4-hydroxybenzoic acid hydrochloride

Cat. No.: B13004771
M. Wt: 189.59 g/mol
InChI Key: BRNYLPBIOUKIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxybenzoic acid hydrochloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a hydroxyl group at the fourth position on the benzene ring, along with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxybenzoic acid hydrochloride typically involves the nitration of a halobenzoic acid followed by reduction and hydrolysis. One common method includes:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for higher yields and environmental considerations. For example, the use of catalysts and controlled reaction conditions can enhance the efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-hydroxybenzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxybenzoic acid hydrochloride is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

2-amino-4-hydroxybenzoic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H

InChI Key

BRNYLPBIOUKIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.